Hdac1/2-IN-3 -

Hdac1/2-IN-3

Catalog Number: EVT-14041931
CAS Number:
Molecular Formula: C24H25N5OS
Molecular Weight: 431.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hdac1/2-IN-3 is a compound designed to inhibit histone deacetylases 1 and 2, which are critical enzymes involved in the regulation of gene expression through the modification of histones. These enzymes play significant roles in various cellular processes, including transcriptional regulation, cell cycle progression, and apoptosis. The inhibition of Hdac1 and Hdac2 has been linked to potential therapeutic applications in cancer and neurodegenerative diseases.

Source

Hdac1/2-IN-3 is part of a class of compounds known as small molecule inhibitors, specifically targeting the histone deacetylase family. Research has shown that these inhibitors can modulate the activity of histone deacetylases, leading to altered gene expression profiles that may have therapeutic benefits in various diseases .

Classification

Hdac1/2-IN-3 belongs to the class of histone deacetylase inhibitors. It specifically targets class I histone deacetylases, which include Hdac1, Hdac2, and Hdac3. This compound is categorized under epigenetic modulators due to its role in influencing chromatin structure and function through acetylation status changes.

Synthesis Analysis

Methods

The synthesis of Hdac1/2-IN-3 typically involves several chemical reactions aimed at constructing the core structure that binds to the target enzymes. The methods used often include:

  • Solid-phase synthesis: This technique allows for the efficient assembly of complex organic molecules by sequentially adding building blocks on a solid support.
  • Solution-phase synthesis: This method involves traditional organic reactions where reagents are mixed in solution to form desired products.

Technical Details

The synthesis process may utilize various coupling reactions, such as amide bond formation or Suzuki coupling, depending on the specific functional groups present in the compound. The final product is usually purified using chromatography techniques to ensure high purity and yield.

Molecular Structure Analysis

Structure

Hdac1/2-IN-3 features a complex molecular structure characterized by specific functional groups that facilitate its interaction with histone deacetylases. The structural details often include:

  • A core aromatic ring system
  • Multiple substituents that enhance binding affinity and selectivity towards Hdac1 and Hdac2

Data

The molecular formula and weight of Hdac1/2-IN-3 can be determined through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy. These analyses confirm the identity and purity of the synthesized compound.

Chemical Reactions Analysis

Reactions

Hdac1/2-IN-3 undergoes several key reactions that define its mechanism of action:

  • Enzyme inhibition: The primary reaction involves binding to the active site of histone deacetylases, preventing substrate access and subsequent deacetylation.
  • Substrate competition: By occupying the active site, Hdac1/2-IN-3 competes with natural substrates, leading to an accumulation of acetylated histones.

Technical Details

Kinetic studies are often performed to determine the inhibition constants (IC50) for Hdac1 and Hdac2, providing insights into the potency and efficacy of Hdac1/2-IN-3 as an inhibitor.

Mechanism of Action

Process

The mechanism by which Hdac1/2-IN-3 exerts its effects involves several steps:

  1. Binding: The compound binds to the active site of histone deacetylases.
  2. Inhibition: This binding prevents the removal of acetyl groups from lysine residues on histones.
  3. Gene Activation: As a result, there is an increase in acetylated histones, leading to a more open chromatin structure and enhanced transcriptional activity for certain genes.

Data

Studies have shown that treatment with Hdac1/2-IN-3 leads to increased levels of acetylated histones in cell lines, correlating with changes in gene expression profiles associated with cell growth inhibition .

Physical and Chemical Properties Analysis

Physical Properties

Hdac1/2-IN-3 typically exhibits:

  • Appearance: A solid crystalline form or powder
  • Solubility: Varies based on solvent polarity; often soluble in organic solvents like dimethyl sulfoxide.

Chemical Properties

Key chemical properties include:

  • Stability: Generally stable under acidic or neutral conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reactive towards nucleophiles due to electrophilic centers within its structure.

Relevant data on these properties can be obtained through standardized assays and characterization techniques such as differential scanning calorimetry or thermogravimetric analysis.

Applications

Scientific Uses

Hdac1/2-IN-3 has several potential applications in scientific research:

  • Cancer therapy: Its ability to modulate gene expression makes it a candidate for therapeutic strategies against various cancers by promoting differentiation or apoptosis in tumor cells.
  • Neurodegenerative diseases: Research indicates that inhibiting histone deacetylases may improve neuronal survival and function in models of diseases such as Alzheimer's.
  • Epigenetic studies: As a tool for studying epigenetic regulation, this compound aids in understanding how modifications to chromatin influence gene expression patterns across different biological contexts .
Introduction to HDAC1/2 in Epigenetic Regulation and Disease Pathogenesis

Contextualizing Class I HDAC Isoforms in Chromatin Remodeling Dynamics

Histone deacetylases (HDACs) are Zn²⁺-dependent enzymes critical for epigenetic gene regulation. Class I HDACs (HDAC1, 2, 3, 8) localize predominantly to the nucleus and exhibit high homology to yeast Rpd3. Among these, HDAC1 and HDAC2 share >80% sequence identity and function as catalytic subunits within multiprotein repressor complexes, including CoREST, NuRD, and Sin3 [1] [5]. These complexes regulate chromatin compaction by removing acetyl groups from histone lysine residues, particularly on H3 and H4 tails. The deacetylation neutralizes positive charges on histones, strengthening DNA-histone interactions and promoting transcriptionally repressive heterochromatin states [1] [9].

Structurally, HDAC1/2 feature a conserved catalytic domain with a narrow hydrophobic channel housing a Zn²⁺-dependent active site. Key residues (e.g., His180, Asp178, Asp267 in HDAC1) coordinate Zn²⁺ and hydrolyze acetyl-lysine substrates via a water-mediated mechanism [1]. Unlike HDAC3 (which requires the SMRT/NCoR corepressor) and HDAC8 (which functions independently), HDAC1/2 are obligate components of corepressor complexes for enzymatic activity and stability. The CoREST complex exemplifies this, where HDAC1 pairs with the lysine demethylase LSD1 to enable bidirectional epigenetic repression [5] [9].

Table 1: Structural and Functional Features of Class I HDACs

IsoformCatalytic Domain FeaturesCore ComplexesPrimary Subcellular Localization
HDAC1Zn²⁺ site: His-Asp-Asp triad; 8 parallel β-strandsNuRD, Sin3, CoRESTNucleus
HDAC2>80% identical to HDAC1NuRD, Sin3, CoRESTNucleus
HDAC3Requires SMRT/NCoR for activationSMRT/NCoR, MiDACNucleus/Cytoplasm (shuttling)
HDAC8No C-terminal extension; functions independentlyNone describedNucleus/Cytoplasm

HDAC1/2-Specific Roles in Oncogenic Transcriptional Programs

Dysregulation of HDAC1/2 drives tumorigenesis across solid and hematological malignancies by repressing tumor-suppressor genes. In breast cancer, HDAC2 overexpression correlates with aggressive clinicopathological features: high HDAC2 expression associates with poorly differentiated tumors (p<0.001), HER2 amplification (p=0.005), and nodal metastasis (p=0.04). Conversely, HDAC1 links to hormone receptor-positive subtypes (p<0.001) [2]. Ovarian carcinomas similarly exhibit HDAC1/2/3 upregulation, with mRNA overexpression in 83%, 67%, and 83% of tumors, respectively. Elevated HDAC1 protein occurs in 94% of samples, confirming its widespread oncogenic role [4].

Mechanistically, HDAC1/2 enforce oncogenic programs via:

  • Transcriptional repression: Deacetylation of histone H3K18 suppresses promoters of tumor suppressors (e.g., p21, BAX) [9].
  • Non-histone targeting: Deacetylation of transcription factors (e.g., p53, STAT3) enhances their degradation or inhibits activity [3].
  • Metabolic reprogramming: HDAC1 stabilizes HIF-1α under hypoxia, promoting glycolysis [10].

In B-cell acute lymphoblastic leukemia (B-ALL), HDAC1/2 maintain leukemia survival by repressing pro-apoptotic genes. Genetic knockdown of either isoform induces apoptosis and cell-cycle arrest, confirming non-redundant functions [8].

Table 2: HDAC1/2 Dysregulation in Human Malignancies

Cancer TypeHDAC1 AlterationsHDAC2 AlterationsFunctional Consequence
Breast carcinomaUpregulated in ER⁺ tumors (p<0.001)Upregulated in HER2⁺/high-grade tumorsHormone resistance, EMT promotion
Ovarian carcinomamRNA ↑ in 83%; protein ↑ in 94%mRNA ↑ in 67%; protein ↑ in 72%Enhanced proliferation, chemo-resistance
B-ALLRequired for leukemia survivalRequired for leukemia survivalRepression of pro-apoptotic genes

Rationale for Selective HDAC1/2 Inhibition Over Pan-HDAC Targeting

Pan-HDAC inhibitors (e.g., vorinostat, panobinostat) non-specifically target Zn²⁺-dependent HDACs (classes I, II, IV), causing dose-limiting toxicities like myelosuppression and cardiac arrhythmias. These arise partly from HDAC6 inhibition, which disrupts chaperone function and protein degradation [7] [10]. Selective HDAC1/2 inhibition offers therapeutic advantages:

  • Reduced off-target effects: Sparing HDAC6 preserves cytosolic α-tubulin deacetylation, maintaining cellular proteostasis [8].
  • Enhanced efficacy in hematological contexts: B-ALL cells show 10-fold greater sensitivity to HDAC1/2-selective inhibitors (IC₅₀: 0–10 nM) than to pan-HDACi, due to reliance on HDAC1/2 for DNA damage repair [8].
  • Epigenetic precision: HDAC1/2 inhibition specifically reverses aberrant histone deacetylation at tumor-suppressor loci without globally disrupting acyl-lysine metabolism. Notably, HDAC1/2 complexes regulate both acetylation and crotonylation at H3K18—a mark linked to active promoters [9].

HDAC1/2-IN-3 exemplifies this approach. It potently inhibits HDAC1 (IC₅₀: 0–5 nM) and HDAC2 (IC₅₀: 5–10 nM) via a tripartite pharmacophore:

  • A hydroxamate zinc-binding group (ZBG) chelating the active-site Zn²⁺
  • A hydrophobic linker occupying the substrate channel
  • A benzothiazole cap engaging rim residues unique to HDAC1/2 [6]

This design achieves >100-fold selectivity over HDAC3 and HDAC6, minimizing off-target deacetylation while effectively reactivating tumor-suppressor genes in preclinical models.

Table 3: Selectivity Profile of HDAC Inhibitor Classes

Inhibitor TypeExample AgentsHDAC TargetsTherapeutic Limitations
Pan-HDACiVorinostat, PanobinostatClasses I, II, IVHematological toxicity, diarrhea
Class I-selectiveEntinostat, MocetinostatHDAC1/2/3Moderate bone marrow suppression
HDAC1/2-selectiveHDAC1/2-IN-3, TYA-018HDAC1 > HDAC2 >> HDAC3/6Minimal dose-limiting toxicities reported

Properties

Product Name

Hdac1/2-IN-3

IUPAC Name

N-(2-amino-5-thiophen-2-ylphenyl)-7-[2-(dimethylamino)ethylamino]isoquinoline-3-carboxamide

Molecular Formula

C24H25N5OS

Molecular Weight

431.6 g/mol

InChI

InChI=1S/C24H25N5OS/c1-29(2)10-9-26-19-7-5-16-13-22(27-15-18(16)12-19)24(30)28-21-14-17(6-8-20(21)25)23-4-3-11-31-23/h3-8,11-15,26H,9-10,25H2,1-2H3,(H,28,30)

InChI Key

KDTPUATYLVOWAX-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCNC1=CC2=CN=C(C=C2C=C1)C(=O)NC3=C(C=CC(=C3)C4=CC=CS4)N

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